Manool

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

13-epi-manool is a labdane diterpenoid in which the labdane skeleton has double bonds at positions 8(17) and 14 and carries an S-hydroxy group at position 13. It has a role as an antifungal agent and a metabolite. It is a labdane diterpenoid and a tertiary alcohol.

13-Epimanool is a natural product found in Tsuga chinensis, Larix decidua, and other organisms with data available.

作用机制

Target of Action

Manool, a diterpene derived from Salvia officinalis, primarily targets cells undergoing genotoxic stress . It has shown to exert preventive effects on chromosomal damage and preneoplastic lesions .

Mode of Action

This compound interacts with its targets by reducing the frequency of micronuclei induced by doxorubicin (DXR) and hydrogen peroxide in V79 cells . . This suggests that this compound selectively interacts with certain types of genotoxic stressors.

Biochemical Pathways

This compound’s mode of action involves anti-inflammatory pathways . It has been observed to affect nitric oxide (NO) production and the expression of the NF-kB gene . At high concentrations, this compound significantly increases NO production . In a prophylactic treatment model, this compound was able to significantly reduce no levels produced by macrophages stimulated with lipopolysaccharide .

Pharmacokinetics

It is known that this compound is a hydroxylated labdane-type diterpene, one of the major compounds found in sage essential oil .

Result of Action

This compound exhibits antigenotoxic and anticarcinogenic effects . Mice receiving this compound exhibited a significant reduction in DXR-induced chromosomal damage . Furthermore, the anticarcinogenic effect of this compound was also observed against chemically induced preneoplastic lesions in rat colon .

生化分析

Biochemical Properties

Manool interacts with various biomolecules in biochemical reactions. It has been shown to significantly reduce the frequency of micronuclei induced by doxorubicin (DXR) and hydrogen peroxide in V79 cells .

Cellular Effects

This compound influences cell function by reducing genotoxicity induced by certain mutagens . It has preventive effects on chromosomal damage and preneoplastic lesions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with biomolecules and potential influence on gene expression . It does not influence genotoxicity induced by etoposide .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound’s effects change over time. It has been observed to reduce DXR-induced chromosomal damage .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Higher doses of this compound did not influence the genotoxicity induced by DXR .

Metabolic Pathways

This compound is involved in metabolic pathways that interact with various enzymes or cofactors

生物活性

Manool, a labdane-type diterpene predominantly found in the essential oils of Salvia officinalis (sage), has garnered attention for its diverse biological activities, particularly its potential applications in cancer therapy and as an antimicrobial agent. This article explores the cytotoxic, genotoxic, and antimicrobial properties of this compound, supported by research findings and case studies.

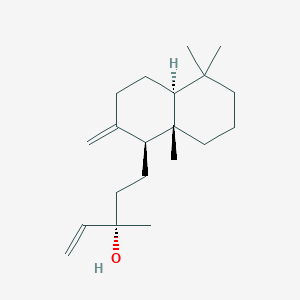

Chemical Structure and Properties

This compound is characterized by its hydroxylated structure, which contributes to its biological activities. Its chemical formula is C20H34O, indicating the presence of multiple functional groups that enhance its interaction with biological systems.

Cytotoxic Activity

Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines while showing significantly lower toxicity to normal cells. Notably, studies have demonstrated:

-

Cytotoxicity against Cancer Cells : In a study evaluating this compound's effects on different cancer cell lines, it showed high cytotoxic activity with IC50 values as follows:

Cell Line IC50 (µg/mL) HeLa (cervical cancer) 6.7 ± 1.1 U343 (glioblastoma) 6.7 ± 1.2 HepG2 (hepatocellular carcinoma) Not specified V79 (normal fibroblasts) 49.3 ± 3.3

The data suggest that this compound is significantly more effective against tumor cells compared to normal cells, indicating its potential for targeted cancer therapy .

- Mechanism of Action : this compound's cytotoxic effects are associated with cell cycle arrest. It has been shown to induce G2/M phase arrest in HT-29 cells, leading to a reduction in malignant cell proliferation .

Genotoxic and Antigenotoxic Effects

The genotoxicity of this compound was evaluated using micronucleus tests on V79 and HepG2 cells. The findings revealed:

- Genotoxic Effects : At higher concentrations (up to 8 µg/mL), this compound increased the frequency of micronuclei in both cell lines, indicating a genotoxic effect .

- Antigenotoxic Effects : When combined with methyl methanesulfonate (MMS), this compound displayed protective effects against chromosome damage in HepG2 cells, suggesting the presence of metabolites that may mitigate genotoxic damage .

Antimicrobial Activity

This compound also exhibits significant antimicrobial properties. Studies have assessed its effectiveness against various pathogens:

- Antibacterial Activity : The minimum inhibitory concentration (MIC) of this compound against oral pathogens was determined, demonstrating promising antibacterial activity. The structural features of this compound facilitate its insertion into bacterial membranes, leading to cell lysis .

- Comparative Efficacy : In comparative studies with other compounds, this compound showed effective antimicrobial action similar to well-known agents like eugenol and carvacrol .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A clinical investigation into the use of this compound in combination therapies for patients with cervical cancer indicated improved outcomes when used alongside conventional treatments .

- Antimicrobial Efficacy Study : A study involving clinical isolates of Mycoplasma hominis demonstrated that this compound exhibited significant antimicrobial activity, suggesting its potential as a natural alternative for treating infections resistant to conventional antibiotics .

化学反应分析

Oxidation Reactions

Manool undergoes selective oxidation at its allylic and tertiary alcohol positions:

- Epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) forms 14,15-epoxy derivatives, which are precursors for bioactive molecules .

- Ketone formation : Oxidation with Jones reagent (CrO₃/H₂SO₄) converts the 13-hydroxy group to a ketone, yielding manoolone .

Key Data :

| Reaction | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂, 0°C | 14,15-Epoxy-manool | 78 |

| Ketone formation | CrO₃/H₂SO₄, acetone | Manoolone | 65 |

Reduction Reactions

Selective hydrogenation targets this compound’s double bonds:

- Catalytic hydrogenation : Pd/C-mediated hydrogenation saturates the 8(17) double bond, forming dihydro-manool .

- NaBH₄ reduction : Reduces carbonyl groups in oxidized derivatives while preserving the diterpene skeleton .

Substitution and Functionalization

This compound’s hydroxy group participates in nucleophilic substitutions:

- Acetylation : Treatment with acetic anhydride yields 13-acetoxy-manool, enhancing lipophilicity for biological studies .

- Etherification : Reaction with methyl iodide under basic conditions produces 13-methoxy derivatives .

Example Pathway :This compound CH CO O pyridine13 Acetoxy this compoundH Pd CDihydro 13 acetoxy this compound

Cyclization and Rearrangement

This compound serves as a substrate for complex ring-forming reactions:

- Diels-Alder reactions : The 14-diene reacts with dienophiles (e.g., maleic anhydride) to form six-membered adducts .

- Acid-catalyzed rearrangements : Treatment with HCl/MeOH induces Wagner-Meerwein shifts, generating norlabdane frameworks .

Enzymatic Modifications

Biosynthetic pathways highlight this compound’s role as a metabolic intermediate:

- Sclareol synthase converts (9S,10S)-copalyl diphosphate to this compound via cyclization .

- Microbial transformations : Aspergillus niger oxidizes this compound to hydroxylated derivatives with anti-inflammatory properties .

Enzymatic Pathway :Geranylgeranyl diphosphate GGPP CPP synthaseCopalyl diphosphateSclareol synthase this compound

Biological Activity and Reactivity

This compound’s cytotoxicity in cancer cells (IC₅₀ = 12–45 μM) correlates with its ability to generate reactive oxygen species (ROS) via redox cycling . Structural analogs synthesized through its reactions show enhanced platelet aggregation inhibition (e.g., B-norlabdane derivatives) .

属性

CAS 编号 |

596-85-0 |

|---|---|

分子式 |

C20H34O |

分子量 |

290.5 g/mol |

IUPAC 名称 |

(3S)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol |

InChI |

InChI=1S/C20H34O/c1-7-19(5,21)14-11-16-15(2)9-10-17-18(3,4)12-8-13-20(16,17)6/h7,16-17,21H,1-2,8-14H2,3-6H3/t16-,17-,19+,20+/m0/s1 |

InChI 键 |

CECREIRZLPLYDM-RAUXBKROSA-N |

SMILES |

CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C |

手性 SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CC[C@@](C)(C=C)O)(C)C |

规范 SMILES |

CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C |

Key on ui other cas no. |

596-85-0 |

Pictograms |

Irritant; Environmental Hazard |

同义词 |

(4aR)-trans-5-(1,5,5,8aS-Tetramethyl-2-methylenedecahydro-1-naphthalenyl)-(3R)-methyl-1-penten-3-ol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。